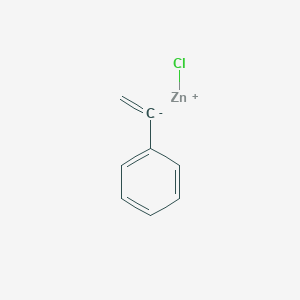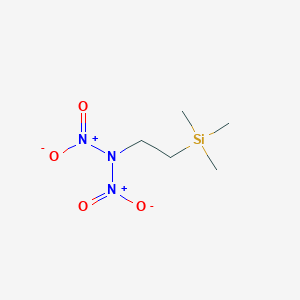![molecular formula C9H11NO4P+ B14285024 Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester CAS No. 131066-43-8](/img/structure/B14285024.png)
Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester is a chemical compound with a complex structure that includes carbamic acid, a hydroxyphosphinyl group, and a phenylmethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester typically involves the reaction of carbamoyl chlorides with alcohols, the addition of alcohols to isocyanates, or the reaction of carbonate esters with ammonia . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The hydroxyphosphinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The phenylmethyl ester group can also affect the compound’s solubility and stability, impacting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid with similar reactivity but different physical properties.
Phenyl carbamate: Another ester of carbamic acid with a phenyl group, offering different chemical behavior.
Ethyl carbamate: Known for its use in the textile industry, though it is now considered a suspected carcinogen.
Uniqueness
Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester is unique due to the presence of the hydroxyphosphinyl group, which imparts distinct chemical properties and reactivity compared to other carbamate esters. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
| 131066-43-8 | |
Formule moléculaire |
C9H11NO4P+ |
Poids moléculaire |
228.16 g/mol |
Nom IUPAC |
hydroxy-oxo-(phenylmethoxycarbonylaminomethyl)phosphanium |
InChI |
InChI=1S/C9H10NO4P/c11-9(10-7-15(12)13)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H-,10,11,12,13)/p+1 |
Clé InChI |
AWABBRGNEVMOQD-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, trimethyl[1-(3-methylphenyl)ethenyl]-](/img/structure/B14284947.png)


![8-Quinolinamine, 5-[(4-nitrophenyl)azo]-](/img/structure/B14284967.png)



![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)


